
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine is a heterocyclic compound that contains both pyrimidine and thiadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of chloroacetyl chloride with guanidine derivatives.
Coupling of the Rings: The final step involves coupling the thiadiazole and pyrimidine rings through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amino derivatives .
Wissenschaftliche Forschungsanwendungen
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It can be used as a pesticide or herbicide to control various pests and weeds.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways . The thiadiazole ring can interact with nucleic acids, disrupting DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Pyrimidine derivatives: Compounds with the pyrimidine ring also exhibit a range of biological activities.
Uniqueness
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine is unique due to the combination of both thiadiazole and pyrimidine rings in its structure. This dual-ring system enhances its potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C8H9ClN6S |
|---|---|
Molekulargewicht |
256.72 g/mol |
IUPAC-Name |
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H9ClN6S/c1-2-15(8-14-11-4-16-8)6-3-5(9)12-7(10)13-6/h3-4H,2H2,1H3,(H2,10,12,13) |
InChI-Schlüssel |
BKGLOWGLVNGTRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC(=NC(=N1)N)Cl)C2=NN=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)


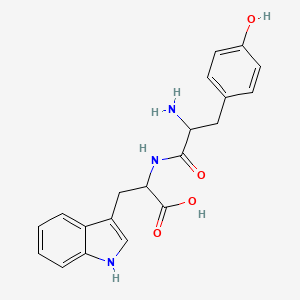
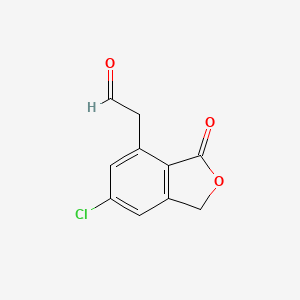
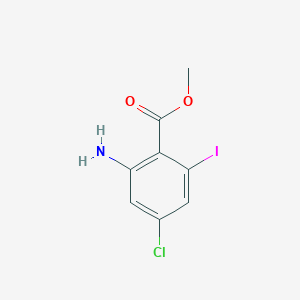
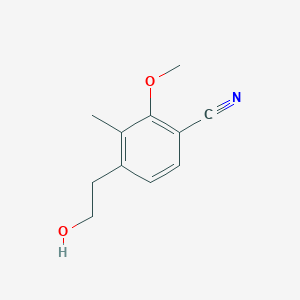
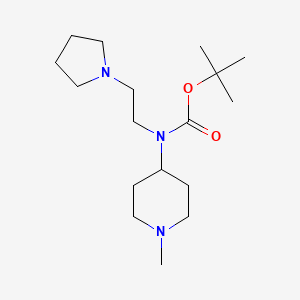
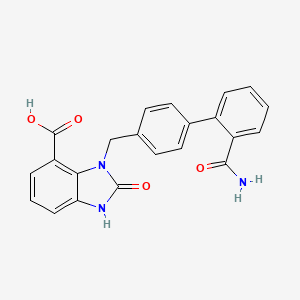
![(2R)-4-(3-chloropyridin-2-yl)-2-methyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B13868424.png)


![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)
